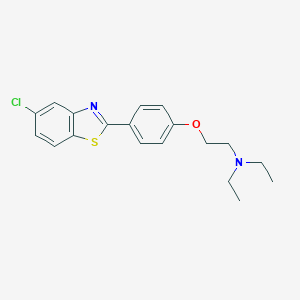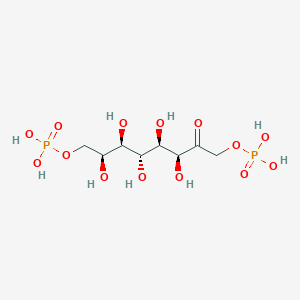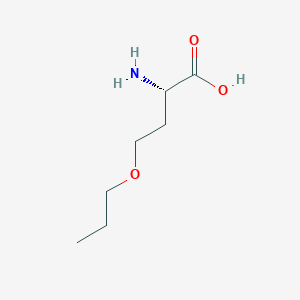
O-Propyl-L-homoserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Propyl-L-homoserine (OPLH) is a small molecule that belongs to the class of N-acylhomoserine lactones (AHLs). These molecules are produced by many Gram-negative bacteria as signaling molecules to regulate gene expression and coordinate various physiological processes. OPLH has been extensively studied for its role in bacterial quorum sensing and its potential applications in biotechnology and medicine.
作用機序
O-Propyl-L-homoserine acts as a signaling molecule by binding to specific receptors on the surface of bacterial cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression and physiological processes. The exact mechanism of action of O-Propyl-L-homoserine and other AHLs is still not fully understood, but it is thought to involve the modulation of DNA-binding proteins and other transcriptional regulators.
生化学的および生理学的効果
O-Propyl-L-homoserine has been shown to have a wide range of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in virulence, biofilm formation, and antibiotic resistance, as well as other physiological processes such as motility and cell division. O-Propyl-L-homoserine has also been shown to affect the production of secondary metabolites such as antibiotics and pigments.
実験室実験の利点と制限
O-Propyl-L-homoserine and other AHLs have several advantages as tools for studying bacterial quorum sensing. They are small molecules that can easily diffuse through bacterial membranes, and they are specific to particular bacterial species or strains. However, there are also limitations to their use, including the potential for cross-reactivity with other AHLs and the difficulty of studying their effects in complex microbial communities.
将来の方向性
There are several areas of future research that could be explored in relation to O-Propyl-L-homoserine and other AHLs. These include the development of new synthetic analogs with improved properties, the exploration of the role of quorum sensing in host-microbe interactions, and the investigation of the potential applications of AHLs in biotechnology and medicine. Additionally, further research is needed to fully understand the mechanisms of action of AHLs and their effects on bacterial physiology and gene expression.
合成法
O-Propyl-L-homoserine can be synthesized by a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-homoserine with propionic anhydride in the presence of a base catalyst. Enzymatic synthesis involves the use of acyltransferase enzymes to catalyze the transfer of a propyl group from propionyl-CoA to L-homoserine.
科学的研究の応用
O-Propyl-L-homoserine has been used extensively in scientific research as a tool to study bacterial quorum sensing and its role in various physiological processes. It has been shown to regulate the expression of a wide range of genes, including those involved in virulence, biofilm formation, and antibiotic resistance. O-Propyl-L-homoserine has also been used as a model molecule to study the structure-activity relationships of AHLs and to develop new synthetic analogs with improved properties.
特性
CAS番号 |
18312-28-2 |
|---|---|
製品名 |
O-Propyl-L-homoserine |
分子式 |
C7H15NO3 |
分子量 |
161.2 g/mol |
IUPAC名 |
(2S)-2-amino-4-propoxybutanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChIキー |
XZHHXWIVPJZZES-LURJTMIESA-N |
異性体SMILES |
CCCOCC[C@@H](C(=O)O)N |
SMILES |
CCCOCCC(C(=O)O)N |
正規SMILES |
CCCOCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



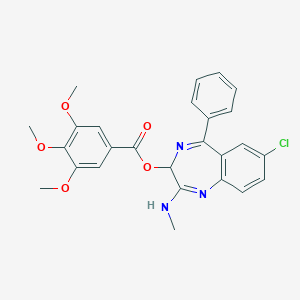



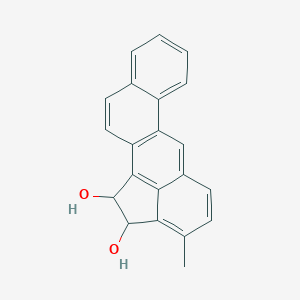

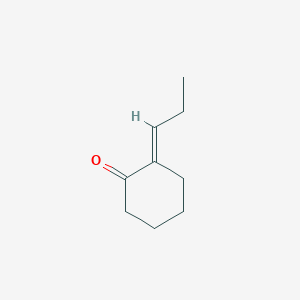


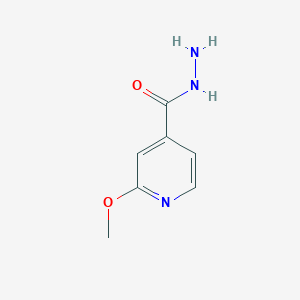

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
